molecular formula C18H13ClO2 B5234375 3-(2-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

3-(2-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Cat. No. B5234375
M. Wt: 296.7 g/mol
InChI Key: SQNHVFUTNCUKHO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as Muscone, is a naturally occurring organic compound that is widely used in the fragrance industry due to its musky scent. The compound has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

Muscone's mechanism of action is not fully understood, but it is believed to act on the cholinergic system in the brain, which is involved in memory and learning. The compound may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine in the brain, reducing oxidative stress, and decreasing inflammation. The compound has also been shown to have anti-tumor properties and may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using muscone in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, muscone's musky scent can be difficult to mask, which could potentially interfere with certain experiments. Additionally, the compound's mechanism of action is not fully understood, which could limit its potential applications in certain areas of research.

Future Directions

There are several potential future directions for research on muscone, including further exploration of its neuroprotective properties and its potential applications in cancer research. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Overall, muscone shows promise as a valuable tool in scientific research and warrants further investigation.

Synthesis Methods

Muscone can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-methylphenylacetic acid in the presence of a catalyst. The compound can also be extracted from the glandular secretions of the musk deer.

Scientific Research Applications

Muscone has been studied for its potential applications in neuroscience research, particularly in the areas of memory and learning. Studies have shown that muscone can enhance spatial memory and improve learning ability in rats. The compound has also been shown to have neuroprotective effects, potentially protecting against neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c1-12-6-8-13(9-7-12)17-11-15(18(20)21-17)10-14-4-2-3-5-16(14)19/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNHVFUTNCUKHO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one

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